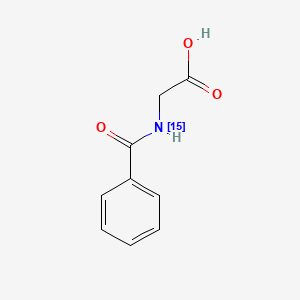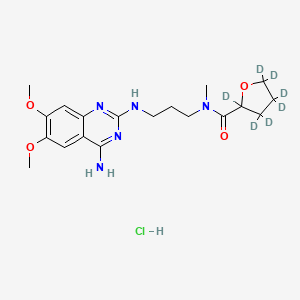
N2-Methyl Alfuzosin-d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Methyl Alfuzosin-d7 (hydrochloride) is an organic compound and a deuterated derivative of Alfuzosin. It is a white solid with good solubility in water and common organic solvents . This compound is often used in biochemical and proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl Alfuzosin-d7 (hydrochloride) involves the deuteration of AlfuzosinThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of N2-Methyl Alfuzosin-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N2-Methyl Alfuzosin-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N2-Methyl Alfuzosin-d7 (hydrochloride). These products are often used in further research and development .
Aplicaciones Científicas De Investigación
N2-Methyl Alfuzosin-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Employed in biochemical assays to study protein interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of high-purity chemicals and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of N2-Methyl Alfuzosin-d7 (hydrochloride) involves its interaction with alpha-1 adrenergic receptors. By selectively inhibiting these receptors, the compound causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N2-Methyl Alfuzosin-d7 (hydrochloride) include:
Alfuzosin: The non-deuterated form of the compound.
Tamsulosin: Another alpha-1 adrenergic antagonist used in the treatment of benign prostatic hyperplasia.
Uniqueness
N2-Methyl Alfuzosin-d7 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. The incorporation of deuterium atoms can also lead to differences in metabolic pathways and pharmacokinetics compared to its non-deuterated counterpart.
Propiedades
Fórmula molecular |
C19H28ClN5O4 |
|---|---|
Peso molecular |
433.0 g/mol |
Nombre IUPAC |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-2,3,3,4,4,5,5-heptadeuterio-N-methyloxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H/i4D2,6D2,9D2,14D; |
Clave InChI |
GQMLZHKGIOTQJN-IMFUZPKQSA-N |
SMILES isomérico |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)N(C)CCCNC2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H].Cl |
SMILES canónico |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
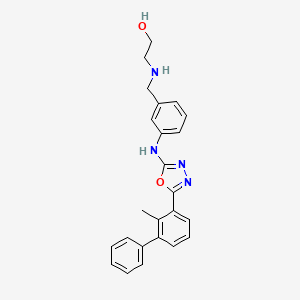

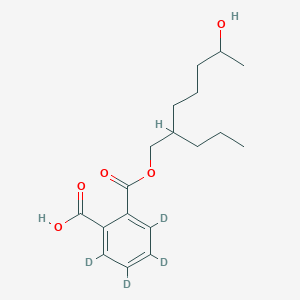

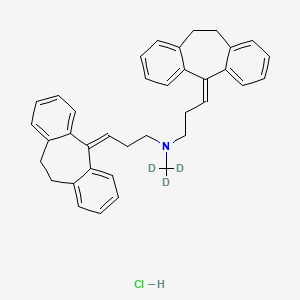
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
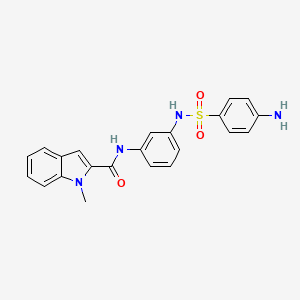
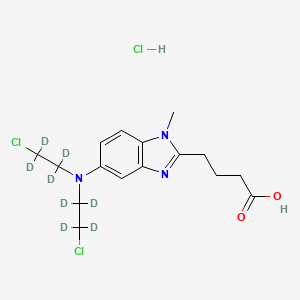
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
